3-(Aminomethyl)-8-methoxy-1,2-dihydroquinolin-2-one
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Overview
Description
3-(Aminomethyl)-8-methoxy-1,2-dihydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-8-methoxy-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methoxyquinoline with formaldehyde and ammonia, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-8-methoxy-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
3-(Aminomethyl)-8-methoxy-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-8-methoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Bromoacetyl)coumarin
- 3-Aminomethyl-4-hydroxycoumarin
Uniqueness
3-(Aminomethyl)-8-methoxy-1,2-dihydroquinolin-2-one is unique due to its specific quinoline core structure and the presence of both aminomethyl and methoxy functional groups.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(aminomethyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-9-4-2-3-7-5-8(6-12)11(14)13-10(7)9/h2-5H,6,12H2,1H3,(H,13,14) |
InChI Key |
UMTRCPWFBNIPFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2)CN |
Origin of Product |
United States |
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